molecular formula C21H25FN6O2S B2476751 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 1171685-29-2

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No. B2476751
M. Wt: 444.53
InChI Key: YELAXKGVIVSOJR-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C21H25FN6O2S and its molecular weight is 444.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

The compound has been explored for its anticancer and antimicrobial properties. A study highlighted the potential anticancer activity of compounds with similar structures, particularly those with a piperazine substituent, showing efficacy against various cancer cell lines (Turov, 2020). Furthermore, research on pyrazole-piperidine-aniline structures, closely related to the queried compound, unveiled their potential in molecular structure investigations, showing dominant interactions like H...H, N...H, and H...C contacts (Shawish et al., 2021).

Biofilm and Enzyme Inhibition

Compounds structurally akin to the queried molecule were found effective as bacterial biofilm and MurB enzyme inhibitors. Notably, certain derivatives showcased more potent biofilm inhibition activities than the reference drug, Ciprofloxacin, and also demonstrated excellent inhibitory activities against the MurB enzyme (Mekky & Sanad, 2020).

Molecular Structure Analysis

Another study focused on molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This research provided insights into the intermolecular interactions and electronic properties of such compounds, enhancing the understanding of their molecular behavior and potential applications (Sharma et al., 2017).

Multi-Component Synthesis and Cytotoxic Activities

The synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds through multi-component synthesis and their subsequent evaluation against cancer cell lines exemplify the potential therapeutic applications of these compounds. Some synthesized variants demonstrated better anti-proliferative activities than the reference drug, curcumin, highlighting their significance in medicinal chemistry (Parveen et al., 2017).

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O2S/c1-14-5-6-18(22)12-19(14)31(29,30)27-9-7-26(8-10-27)20-13-21(24-17(4)23-20)28-16(3)11-15(2)25-28/h5-6,11-13H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELAXKGVIVSOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

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